tert-Butyl 3-(2-oxoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(2-oxoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-11-4-5-12(15)9-10(8-11)6-7-16/h7,10-12H,4-6,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOOIKREFMDSNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 3-(2-oxoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate involves multiple steps. One common method starts with tert-butyloxycarbonyl pyroglutamic acid methyl ester as the starting material. The synthesis proceeds through a series of reactions, including cyclization and esterification, to yield the final product . Industrial production methods often involve optimizing reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
tert-Butyl 3-(2-oxoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Hydrolysis: Acidic or basic hydrolysis can break down the ester group in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
tert-Butyl 3-(2-oxoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is recognized for its role as an inhibitor of poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair mechanisms. This inhibition is particularly relevant in cancer therapy, where it can enhance the efficacy of chemotherapeutic agents by preventing cancer cells from repairing DNA damage.
Organic Synthesis
The compound serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions, making it a versatile building block in organic chemistry.
Biological Studies
In biological research, this compound is utilized to explore enzyme mechanisms and protein interactions. It has been shown to interact with specific molecular targets, providing insights into cellular processes and potential therapeutic pathways.
Cancer Cell Studies
Recent studies have demonstrated that this compound significantly reduces the viability of PARP-dependent cancer cell lines when used alongside traditional chemotherapeutics such as cisplatin and doxorubicin.
Mechanistic Insights
Research indicates that the compound's inhibition of PARP-1 leads to increased levels of DNA damage markers in treated cells, confirming its role as a potent PARP inhibitor.
Synthetic Applications
The compound has been employed as a building block in synthesizing more complex molecules with therapeutic potential, showcasing its versatility in organic synthesis.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-oxoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. In the context of PARP-1-associated diseases, the compound inhibits the activity of the PARP-1 enzyme, which plays a role in DNA repair. By inhibiting this enzyme, the compound can enhance the efficacy of certain cancer treatments by preventing cancer cells from repairing their DNA .
Comparison with Similar Compounds
Oxygen-Containing Substituents
- tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 143557-91-9) Structural Difference: Hydroxyl group replaces the 2-oxoethyl moiety. Synthesis: Produced via nucleophilic substitution or hydroxylation of the bicyclic core, yielding 97% purity . Applications: Serves as a precursor for sulfonamide derivatives with non-opioid analgesic properties .
tert-Butyl 3-(methoxy-2-oxoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 1823228-34-7)
Nitrogen-Containing Substituents
- tert-Butyl 3-(ethylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate Structural Difference: Ethylamine substituent enhances basicity. Applications: Acts as a small-molecule scaffold for CRBN-based molecular glues targeting NEK7 degradation .
Halogenated and Sulfonyl Substituents
- tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate
Core Modifications: Azabicyclo[3.2.1]octane Derivatives
Biological Activity
tert-Butyl 3-(2-oxoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound recognized for its potential biological activities, particularly in medicinal chemistry. Its structure allows it to interact with various biological targets, making it a candidate for research in drug development, especially concerning cancer therapies.
- Molecular Formula : CHNO
- Molecular Weight : 253.34 g/mol
- CAS Number : 2095408-99-2
The primary biological activity of this compound is its role as an inhibitor of the enzyme poly (ADP-ribose) polymerase-1 (PARP-1) , which is crucial in DNA repair mechanisms. By inhibiting PARP-1, this compound can enhance the efficacy of certain chemotherapeutic agents by preventing cancer cells from repairing their DNA, thereby promoting cell death in tumors that rely on this repair pathway.
Biological Activity Overview
The biological activities of the compound can be summarized as follows:
| Activity | Description |
|---|---|
| PARP-1 Inhibition | Inhibits DNA repair mechanisms in cancer cells, enhancing chemotherapy effects. |
| Enzyme Interaction Studies | Used to explore enzyme mechanisms and protein interactions in biological systems. |
| Pharmaceutical Development | Serves as an intermediate in synthesizing drugs targeting PARP-related diseases. |
Research Findings and Case Studies
Recent studies have highlighted the significance of this compound in various experimental settings:
-
Cancer Cell Studies :
- In vitro studies demonstrated that this compound significantly reduced the viability of PARP-dependent cancer cell lines when used in combination with traditional chemotherapeutics like cisplatin and doxorubicin.
-
Mechanistic Insights :
- Research indicated that the compound's inhibition of PARP-1 leads to increased levels of DNA damage markers in treated cells, confirming its role as a potent PARP inhibitor.
-
Synthetic Applications :
- The compound has been utilized as a building block in synthesizing more complex molecules with potential therapeutic applications, showcasing its versatility in organic synthesis.
Comparative Analysis with Similar Compounds
To understand its unique properties, a comparison with structurally similar compounds is essential:
| Compound Name | Key Differences | Biological Application |
|---|---|---|
| tert-Butyl 8-(2-methoxy-2-oxoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate | Contains a methoxy group which may alter solubility and activity | Potentially different enzyme interactions |
| tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | Hydroxyl group may influence binding affinity to targets | Investigated for neuroprotective effects |
Q & A
Q. Basic
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 253.34 g/mol |
| Purity | ≥95% (HPLC) |
| Solubility | DCM, THF, DMSO |
| Storage | 2–8°C, sealed container |
The compound’s solubility in organic solvents facilitates formulation for in vitro assays, while its stability under refrigeration ensures batch consistency .
What in vitro models are recommended for evaluating biological activity, particularly in neurotransmitter transporter inhibition?
Q. Advanced
- Radioligand Binding Assays : Measure affinity for dopamine (hDAT), serotonin (hSERT), and norepinephrine (hNET) transporters using H-labeled ligands .
- Cell-Based Uptake Inhibition : HEK-293 cells transfected with transporter genes to assess functional inhibition (IC values) .
How do structural modifications at the 3-(2-oxoethyl) position affect binding affinity based on SAR studies?
Q. Advanced
- Electron-Withdrawing Groups : Replace 2-oxoethyl with sulfonyl or trifluoromethyl groups to enhance transporter binding (e.g., 3-methanesulfonyl derivatives) .
- Combinatorial Libraries : Synthesize 25–125 analogues via Grignard reactions to probe substituent effects on hDAT/hSERT selectivity .
What computational methods predict interactions between this compound and targets like Ras proteins?
Q. Advanced
- Molecular Docking : AutoDock Vina to model binding to Ras GTPase domains (e.g., Pan-Ras inhibitors) .
- Molecular Dynamics (MD) : Simulate ligand-protein stability (GROMACS) over 100 ns to assess conformational changes .
How can synthetic yield be optimized when scaling from milligram to gram quantities?
Q. Advanced
- Continuous Flow Reactors : Improve heat/mass transfer for Boc protection steps (residence time: 10–15 min) .
- Stoichiometric Adjustments : Optimize Boc anhydride equivalents (1.2–1.5x) to reduce side-product formation .
What are the recommended storage conditions to maintain compound stability?
Basic
Store at 2–8°C in sealed, light-resistant containers under inert gas (N) to prevent hydrolysis of the Boc group. Purity should be rechecked via HPLC after long-term storage (>6 months) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
